Cas no 72623-20-2 (1-bromo-3-methoxy-2,5-dimethylbenzene)
1-bromo-3-methoxy-2,5-dimethylbenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-3-methoxy-2,5-dimethyl-
- 1-bromo-3-methoxy-2,5-dimethylbenzene
- 72623-20-2
- SCHEMBL1126364
- DB-421510
- MFCD15527592
-
- MDL: MFCD15527592
- Inchi: 1S/C9H11BrO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,1-3H3
- InChI Key: IMXCSFMBLJCPMX-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CC(=C1C)OC
Computed Properties
- Exact Mass: 213.99933
- Monoisotopic Mass: 213.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
1-bromo-3-methoxy-2,5-dimethylbenzene Pricemore >>
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1-bromo-3-methoxy-2,5-dimethylbenzene Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1-bromo-3-methoxy-2,5-dimethylbenzene
Benzene, 1-bromo-3-methoxy-2,5-dimethyl-: A Comprehensive Overview
Benzene derivatives have long been of significant interest in the fields of organic chemistry, pharmacology, and materials science. Among these, Benzene, 1-bromo-3-methoxy-2,5-dimethyl- (CAS No. 72623-20-2) stands out as a unique compound due to its specific structural features and potential applications in various scientific domains. This article provides an in-depth analysis of the compound, highlighting its properties, synthesis methods, and recent advancements in its utilization.
The structure of Benzene, 1-bromo-3-methoxy-2,5-dimethyl- consists of a benzene ring with substituents at positions 1, 2, 3, and 5. The molecule features a bromine atom (bromine) at position 1, a methoxy group (methoxy) at position 3, and methyl groups (methyl) at positions 2 and 5. This arrangement of substituents imparts the compound with distinct electronic and steric properties, making it a valuable subject for both academic research and industrial applications.
Recent studies have focused on the reactivity of Benzene, 1-bromo-3-methoxy-2,5-dimethyl- in various chemical reactions. Its bromine substituent renders the compound highly reactive in nucleophilic aromatic substitution reactions, particularly under specific conditions such as those involving strong bases or transition metal catalysts. The presence of electron-donating groups like the methoxy and methyl groups enhances the reactivity of the bromine atom, making it a favorable substrate for substitution reactions.
One of the most promising applications of Benzene, 1-bromo-3-methoxy-2,5-dimethyl- lies in its potential use as an intermediate in the synthesis of more complex aromatic compounds. The compound's structure allows for facile introduction of new functional groups at the bromine position, enabling researchers to explore novel pathways for drug discovery and materials development. For instance, substitution of the bromine atom with biologically active groups could lead to the creation of molecules with therapeutic properties.
Furthermore, Benzene, 1-bromo-3-methoxy-2,5-dimethyl- has been investigated for its role in catalytic processes. The compound's electronic and steric characteristics make it a suitable candidate for applications in heterogeneous catalysis, where it can act as both a precursor and a catalyst support. Recent advancements in catalytic chemistry have demonstrated the potential of this compound in facilitating reactions such as hydroxylation, sulfonation, and hydrogenation.
In addition to its reactive properties, Benzene, 1-bromo-3-methoxy-2,5-dimethyl- exhibits interesting photophysical behaviors under UV irradiation. Its conjugated aromatic system and substituents contribute to unique absorption and emission spectra, making it a subject of interest in photochemistry and photonics. These properties could be harnessed for applications in light-emitting diodes (LEDs), sensors, and nonlinear optical materials.
Recent research has also explored the environmental implications of Benzene, 1-bromo-3-methoxy-2,5-dimethyl-. The compound's stability and reactivity in different environmental conditions have been studied to assess its potential as a pollutant or a degradation product in natural systems. Understanding the environmental fate of this compound is crucial for its safe handling and disposal, particularly in industrial settings.
Looking ahead, the continued exploration of Benzene, 1-bromo-3-methoxy-2,5-dimethyl-'s properties and applications is expected to yield further breakthroughs in various scientific fields. Its unique combination of electronic, steric, and photophysical characteristics positions it as a versatile tool for researchers seeking to advance our understanding of aromatic chemistry and its practical applications.
In conclusion, Benzene, 1-bromo-3-methoxy-2,5-dimethyl- (CAS No. 72623-20-2) is a compound of significant interest due to its unique structure and diverse applications. From its role in chemical reactions and catalysis to its potential in materials science and environmental chemistry, this compound continues to inspire innovative research and development efforts worldwide.
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